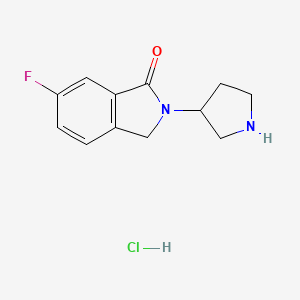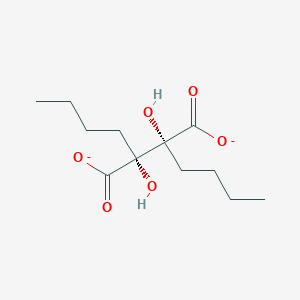
N1-Ethyl-4-(ethylsulfonyl)benzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-Ethyl-4-(ethylsulfonyl)benzene-1,2-diamine is a chemical compound with the molecular formula C10H16N2O2S and a molecular weight of 228.31 g/mol . This compound is characterized by the presence of an ethyl group and an ethylsulfonyl group attached to a benzene ring, which also contains two amine groups at the 1 and 2 positions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-Ethyl-4-(ethylsulfonyl)benzene-1,2-diamine typically involves the reaction of 4-nitrobenzenesulfonyl chloride with ethylamine, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of solvents like dichloromethane and reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of large reactors and continuous flow systems to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
N1-Ethyl-4-(ethylsulfonyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
N1-Ethyl-4-(ethylsulfonyl)benzene-1,2-diamine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N1-Ethyl-4-(ethylsulfonyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The compound can act as an electrophile in aromatic substitution reactions, forming a sigma-bond with the benzene ring and generating a positively charged benzenonium intermediate . This intermediate can then undergo further reactions to yield substituted benzene derivatives .
Comparación Con Compuestos Similares
Similar Compounds
N1-Ethyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine: Similar structure but with a morpholine group instead of an ethyl group.
N1-Ethyl-4-(methylsulfonyl)benzene-1,2-diamine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
Uniqueness
N1-Ethyl-4-(ethylsulfonyl)benzene-1,2-diamine is unique due to its specific combination of ethyl and ethylsulfonyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C10H16N2O2S |
|---|---|
Peso molecular |
228.31 g/mol |
Nombre IUPAC |
1-N-ethyl-4-ethylsulfonylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H16N2O2S/c1-3-12-10-6-5-8(7-9(10)11)15(13,14)4-2/h5-7,12H,3-4,11H2,1-2H3 |
Clave InChI |
LFOAVFTWKUNQDD-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=C(C=C(C=C1)S(=O)(=O)CC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-4,4-difluoro-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B14774669.png)
![2-(1,2-Dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B14774670.png)





![5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine-2,4-diamine Hydrochloride](/img/structure/B14774704.png)



![Tert-butyl 4-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate](/img/structure/B14774726.png)

